molecular formula C17H16O2S B13100286 2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13100286
M. Wt: 284.4 g/mol
InChI Key: MJRKOFSMYAXLFB-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 4-methoxyphenyl group

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-16-9-6-14(7-10-16)17(18)11-8-13-4-2-3-5-15(13)12-20/h2-7,9-10,12H,8,11H2,1H3

InChI Key

MJRKOFSMYAXLFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with a thiol compound under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the thiobenzaldehyde group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of microwave-induced synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is a thiobenzaldehyde derivative that has attracted attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C13H12O2S
  • CAS Number: Not specified in the sources.
  • Molecular Weight: Approximately 236.30 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiobenzaldehyde derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cells by triggering cell cycle arrest .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research highlights that certain thiobenzaldehyde derivatives can reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases. This effect is often mediated through the inhibition of NF-kB signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity: The sulfur atom in the thiobenzaldehyde structure can participate in redox reactions, influencing cellular oxidative stress levels.
  • Enzyme Interaction: The compound may interact with various enzymes, modulating their activities and leading to altered metabolic pathways.
  • Receptor Binding: Similar compounds have been shown to bind to specific receptors involved in cell signaling, which can impact cellular responses to growth factors and hormones .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several thiobenzaldehyde derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

CompoundMIC (µg/mL)
This compound32
Control (Ampicillin)16
Control (Ciprofloxacin)8

Study on Anticancer Activity

In another study, the anticancer effects of this compound were evaluated on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 50 µM, with flow cytometry analysis confirming increased apoptosis rates.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
258015
505045
1002075

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